tunicamycin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

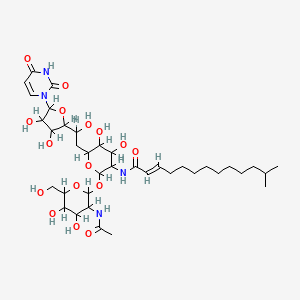

Tunicamycin C, also known as this compound, is a useful research compound. Its molecular formula is C37H60N4O16 and its molecular weight is 816.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Head and Neck Cancer

A study demonstrated that tunicamycin C significantly inhibits tumorigenesis in head and neck cancer cells. It was shown to reduce cell proliferation, colony formation, and tumorsphere formation both in vitro and in vivo. Additionally, tunicamycin induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for head and neck squamous cell carcinoma (HNSCC) patients .

Colon Carcinoma

Research indicated that this compound effectively inhibits growth and metastasis in colon carcinoma cells. The compound promotes apoptosis by downregulating key proteins involved in cell survival pathways, such as extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR). In xenograft models, tunicamycin treatment resulted in a significant reduction in tumor growth .

Prostate Cancer

In prostate cancer studies, this compound was found to sensitize cancer cells to TRAIL-induced apoptosis by inducing ER stress. This suggests that it could be combined with other therapies to enhance their effectiveness against hormone-refractory prostate cancer .

Infectious Disease Treatment

This compound also shows promise as an antimicrobial agent. It has been studied for its effects on Candida albicans, where it inhibited biofilm formation—a critical factor in the pathogenicity of this fungus. The compound's ability to disrupt glycosylation processes was linked to reduced virulence factors associated with biofilm development .

Summary of Applications

Case Studies

- Head and Neck Squamous Cell Carcinoma : this compound treatment led to decreased expression of cancer stem cell markers and increased expression of ER stress markers, highlighting its potential role in cancer therapy .

- Colon Cancer Models : this compound significantly reduced tumor size and metastasis in animal models, indicating its effectiveness as an anti-cancer agent through apoptotic pathways .

- Prostate Cancer : In in vitro studies, this compound treatment resulted in a marked decrease in cell viability due to ROS-dependent mechanisms, establishing its role as a potential therapeutic agent against resistant cancer types .

Propriétés

Formule moléculaire |

C37H60N4O16 |

|---|---|

Poids moléculaire |

816.9 g/mol |

Nom IUPAC |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+ |

Clé InChI |

YJQCOFNZVFGCAF-ACCUITESSA-N |

SMILES isomérique |

CC(C)CCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canonique |

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Pictogrammes |

Acute Toxic |

Synonymes |

A1-tunicamycin tunicamycin A1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.